molecular formula C20H16ClN3O2S B2916376 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride CAS No. 1052404-81-5

3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride

Cat. No.: B2916376
CAS No.: 1052404-81-5
M. Wt: 397.88
InChI Key: FVBOOUVDQMCYEG-UHFFFAOYSA-N
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Description

3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride is a complex organic compound belonging to the thieno[2,3-d]pyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions[_{{{CITATION{{{_1{Efficient method for the synthesis of novel substituted thieno2,3-d .... The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce the amino group at the appropriate position on the thieno[2,3-d]pyrimidine ring.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

  • Biology: It has been studied for its potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific biological pathways.

  • Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine

  • 3-methylphenyl 6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl ether

  • 2-mercapto-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness: 3-({2-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)benzoic acid hydrochloride stands out due to its specific structural features and potential applications. Its unique combination of functional groups and molecular framework allows for diverse chemical reactivity and biological activity.

Properties

IUPAC Name

3-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S.ClH/c1-12-21-18(23-15-9-5-8-14(10-15)20(24)25)16-11-17(26-19(16)22-12)13-6-3-2-4-7-13;/h2-11H,1H3,(H,24,25)(H,21,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBOOUVDQMCYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=C(SC2=N1)C3=CC=CC=C3)NC4=CC=CC(=C4)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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